Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of methyl iodide to introduce the methyl group at the nitrogen atom . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often involve the use of automated reactors and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The compound’s ability to form hydrogen bonds and participate in proton transfer processes enhances its interactions with biological molecules .
Comparison with Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate: This compound has a similar structure but with an isopropyl group instead of a methyl group, which can affect its chemical and biological properties.
Ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate: This compound has an acetyl group at the nitrogen atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 5-amino-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUSJJFWVKBUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297224 | |
Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31037-02-2 | |
Record name | 31037-02-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 31037-02-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-Amino-1-methylpyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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